1-Methyl-7-nitro-1H-indole
Overview
Description
1-Methyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-Methyl-7-nitro-1H-indole.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body , suggesting that they may affect a broad range of biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-Methyl-7-nitro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been found to bind to certain receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and cellular responses to environmental toxins .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of other substrates . Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and subsequent changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure. Prolonged exposure to this compound has been associated with sustained changes in gene expression, enzyme activity, and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications and minimizing potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects.
Preparation Methods
The synthesis of 1-Methyl-7-nitro-1H-indole typically involves the nitration of 1-Methylindole. One common method includes the reaction of 1-Methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indole ring .
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the preparation of intermediates, purification, and final product isolation. The Fischer indole synthesis is a well-known method for producing indole derivatives, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
1-Methyl-7-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas and palladium catalyst for reduction, and various halogenating agents for halogenation reactions. Major products formed from these reactions include 1-Methyl-7-amino-1H-indole and halogenated derivatives of this compound .
Scientific Research Applications
1-Methyl-7-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-7-nitro-1H-indole can be compared with other indole derivatives such as:
1-Methylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroindole: Lacks the methyl group at the 1-position, affecting its overall properties.
1-Methyl-5-nitroindole: Has the nitro group at a different position, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-methyl-7-nitroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIEEZTCMDMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542363 | |
Record name | 1-Methyl-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101489-23-0 | |
Record name | 1-Methyl-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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